molecular formula C14H20Cl2N2O2 B6207673 methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride CAS No. 2703781-54-6

methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride

Cat. No. B6207673
CAS RN: 2703781-54-6
M. Wt: 319.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride (MDP) is a synthetic compound that has been studied for its potential applications in science and medicine. It is a derivative of indole, a heterocyclic aromatic compound found in many natural products. MDP has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. It has also been studied for its ability to modulate neurotransmitter release and its potential to be used as a drug delivery system.

Mechanism of Action

Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride is thought to act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and appetite. It is also thought to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and pleasure. methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride is also thought to act as an agonist at the histamine H1 receptor, which is involved in the regulation of inflammation and allergy.
Biochemical and Physiological Effects
methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride has been studied for its potential effects on biochemical and physiological processes. It has been shown to reduce inflammation in animal models of inflammation, as well as to reduce the production of pro-inflammatory cytokines. It has also been shown to reduce the production of nitric oxide, a molecule involved in the regulation of blood pressure. In addition, methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride has been shown to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf-life. It is also relatively non-toxic and has low levels of bioaccumulation. However, methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride is not water-soluble, so it must be dissolved in a suitable solvent before use. Additionally, methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride is not suitable for use in experiments involving the administration of high doses, as it can be toxic at high doses.

Future Directions

Given the potential of methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride as an anti-inflammatory, anti-cancer, and anti-viral agent, there are several potential future directions for research. These include further studies on the effects of methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride on inflammation, cancer, and viral infections, as well as studies on the potential of methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride as a drug delivery system. Additionally, further studies on the effects of methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride on neurotransmitter release, cell proliferation, and apoptosis could yield valuable insights into the potential of methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride as a therapeutic agent. Finally, further research on the biochemical and physiological effects of methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride could lead to the development of new treatments and therapies.

Synthesis Methods

Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride can be synthesized using a variety of methods. The most common method involves the reaction of 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylic acid with methyl iodide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction yields the methyl ester of 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylic acid, which can then be converted to methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride by reaction with hydrochloric acid.

Scientific Research Applications

Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride has been studied for its potential applications in scientific research. It has been used as a model compound to study the pharmacology of indole derivatives, as well as to study the effects of indole derivatives on neurotransmitter release. It has also been used to study the effects of indole derivatives on cell proliferation and apoptosis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride involves the reaction of indole-3-carboxaldehyde with piperidine in the presence of a Lewis acid catalyst to form the spiro intermediate. This intermediate is then reacted with methyl acrylate to form the final product. The dihydrochloride salt is formed by treating the product with hydrochloric acid.", "Starting Materials": [ "Indole-3-carboxaldehyde", "Piperidine", "Methyl acrylate", "Lewis acid catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Indole-3-carboxaldehyde is reacted with piperidine in the presence of a Lewis acid catalyst to form the spiro intermediate.", "Step 2: The spiro intermediate is then reacted with methyl acrylate to form the final product, methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate.", "Step 3: The product is treated with hydrochloric acid to form the dihydrochloride salt, methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride." ] }

CAS RN

2703781-54-6

Molecular Formula

C14H20Cl2N2O2

Molecular Weight

319.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.